molecular formula C13H15NO4S B13157436 N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

Cat. No.: B13157436
M. Wt: 281.33 g/mol
InChI Key: GMFIHQHJCPHFLG-SNVBAGLBSA-N
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Description

N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide: is a synthetic organic compound characterized by the presence of a furan ring, a benzene sulfonamide group, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Sulfonamide Formation: The furan-2-ylmethyl intermediate is then reacted with 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Functionalized derivatives of the furan ring.

Scientific Research Applications

Chemistry

In chemistry, N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, especially in the treatment of diseases where sulfonamide-based drugs are effective. Its ability to inhibit specific enzymes or receptors can be harnessed to develop new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and ionic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The furan ring and hydroxyethyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)benzene-1-sulfonamide: Lacks the hydroxyethyl group, resulting in different reactivity and biological activity.

    N-(Thiophen-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide: Contains a thiophene ring instead of a furan ring, which can alter its chemical and biological properties.

    N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-carbamide: Replaces the sulfonamide group with a carbamide group, affecting its interaction with biological targets.

Uniqueness

N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the furan ring and the hydroxyethyl group enhances its versatility in synthetic applications and its potential as a bioactive molecule.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzenesulfonamide

InChI

InChI=1S/C13H15NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,10,14-15H,9H2,1H3/t10-/m1/s1

InChI Key

GMFIHQHJCPHFLG-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O

Origin of Product

United States

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